

Application Notes and Protocols for Creating Stable DPhPC-Supported Lipid Bilayers

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Compound of Interest

Compound Name: *Dphpc*

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Introduction

Supported lipid bilayers (SLBs) are powerful tools in biophysical research and drug development, serving as simplified models of cell membranes. Among the various lipids used for creating SLBs, 1,2-diphytanoyl-sn-glycero-3-phosphocholine (**DPhPC**) is a synthetic lipid renowned for its exceptional stability. The branched phytanoyl chains of **DPhPC** provide high mechanical and chemical stability, high electrical resistance, and low permeability to ions and water.^{[1][2][3][4]} These properties make **DPhPC** an ideal choice for a wide range of applications, including the study of membrane proteins, ion channels, and drug-membrane interactions.^[3] This document provides detailed protocols for the preparation and characterization of stable **DPhPC**-supported lipid bilayers.

Key Properties of DPhPC Lipids

DPhPC's unique branched-chain structure confers several advantageous properties for forming stable lipid bilayers. Unlike straight-chain lipids, **DPhPC** does not exhibit a gel-to-liquid phase transition over a broad temperature range (-120 °C to 120 °C), ensuring the bilayer remains in a fluid state under typical experimental conditions.^[4] The interdigitation of the branched methyl groups in the hydrophobic tails contributes to the high stability of **DPhPC** membranes.^[2]

Quantitative Data Summary

The following table summarizes key quantitative data for **DPhPC** lipid bilayers, providing a reference for experimental expectations.

Property	Value	Technique	Reference
Area per lipid	80.8 Å ²	Molecular Dynamics	[5]
Area Compressibility Modulus	347 ± 22 mN/m	Molecular Dynamics	[5]
Bilayer Thickness (Hydrophobic region)	32.2 ± 0.6 Å	Neutron Diffraction	[4]
Bilayer Thickness (Gibbs–Luzzati)	38.3 ± 0.2 Å	Neutron Diffraction	[4]
Molecular Area (at 40 mN/m)	81.2 Å ²	X-ray and Neutron Scattering	[6]
Compressibility Modulus (Monolayer)	122 ± 7 mN/m	Compression Isotherms	[6]
Interfacial Dipole Potential	355 ± 16 mV	Compression Isotherms	[6]

Experimental Protocols

This section provides detailed methodologies for preparing **DPhPC** vesicles and forming supported lipid bilayers via the vesicle fusion technique.

Protocol 1: DPhPC Vesicle Preparation

Stable and unilamellar vesicles are crucial for the successful formation of high-quality supported lipid bilayers.

Materials:

- 1,2-diphytanoyl-sn-glycero-3-phosphocholine (**DPhPC**) powder
- Chloroform

- Phosphate-buffered saline (PBS), pH 7.4
- Round-bottom flask
- Rotary evaporator
- Nitrogen gas stream
- Mini-extruder with 100 nm polycarbonate membranes
- Syringes

Procedure:

- Lipid Film Formation:
 - Dissolve the desired amount of **DPhPC** in chloroform in a round-bottom flask.
 - Evaporate the chloroform using a gentle stream of nitrogen gas while rotating the flask to form a thin lipid film on the wall.
 - Place the flask under vacuum for at least 1 hour to remove any residual solvent.[\[7\]](#)
- Hydration:
 - Rehydrate the lipid film with PBS buffer (pH 7.4) to a final lipid concentration of 1 mg/mL by vortexing vigorously.[\[7\]](#) This creates multilamellar vesicles (MLVs).
- Extrusion:
 - To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to multiple passes through a mini-extruder.
 - Assemble the extruder with two 100 nm polycarbonate membranes.[\[7\]](#)
 - Pass the lipid solution through the membranes 11 times to ensure a homogenous population of vesicles.[\[7\]](#)
 - The resulting vesicle suspension can be stored at 4°C.

Protocol 2: Formation of DPhPC Supported Lipid Bilayers by Vesicle Fusion

The vesicle fusion method is a common and effective technique for forming SLBs on solid supports like silica or mica.

Materials:

- **DPhPC** vesicle suspension (0.2 mg/mL in PBS)[7]
- Solid support (e.g., mica, silica-coated quartz crystals)
- Cleaning solution (e.g., Piranha solution, plasma cleaner)
- PBS buffer (pH 7.4)

Procedure:

- Substrate Preparation:
 - Thoroughly clean the solid support to create a hydrophilic surface. For mica, freshly cleave the surface. For silica surfaces, cleaning with Piranha solution (use with extreme caution) or exposure to oxygen plasma is effective.
- Bilayer Formation:
 - Place the cleaned substrate in a suitable chamber (e.g., QCM-D flow chamber, AFM liquid cell).
 - Establish a baseline with PBS buffer.[7]
 - Introduce the **DPhPC** vesicle suspension (diluted to 0.2 mg/mL in PBS) into the chamber. [7] For spontaneous vesicle adsorption and rupture to occur, a total lipid concentration greater than 0.15 g/l has been shown to be effective on plasma-treated gold and silica surfaces.[1][2]
 - Allow the vesicles to adsorb and fuse on the surface. This process can be monitored in real-time using techniques like Quartz Crystal Microbalance with Dissipation monitoring

(QCM-D).

- Rinsing:
 - After the bilayer has formed (indicated by a stable signal in QCM-D, for example), rinse the chamber thoroughly with PBS buffer to remove any unfused vesicles.[\[7\]](#)

Characterization of DPhPC Supported Lipid Bilayers

Several techniques can be employed to characterize the formation, stability, and physical properties of **DPhPC** SLBs.

Protocol 3: Atomic Force Microscopy (AFM) Imaging

AFM provides high-resolution topographical images of the SLB, allowing for the visualization of bilayer defects and overall quality.

Procedure:

- Prepare the **DPhPC** SLB on a freshly cleaved mica substrate as described in Protocol 2.
- Mount the sample in the AFM liquid cell, ensuring the bilayer remains hydrated with PBS buffer.
- Image the surface in tapping mode or contact mode in liquid.[\[8\]](#)
- Successful bilayer formation is indicated by a smooth, continuous surface with a thickness corresponding to a single bilayer. Defects such as holes or adsorbed vesicles can also be identified.

Protocol 4: Fluorescence Microscopy and Fluorescence Recovery After Photobleaching (FRAP)

Fluorescence microscopy can be used to visualize the bilayer and assess its fluidity.

Procedure:

- Vesicle Preparation with Fluorescent Probe:

- During the vesicle preparation (Protocol 1), include a small molar percentage (e.g., 1 mol%) of a fluorescent lipid probe (e.g., Lissamine Rhodamine B-DOPE) in the initial lipid mixture.[\[7\]](#)
- Bilayer Formation and Imaging:
 - Form the fluorescently labeled **DPhPC** SLB on a glass coverslip.
 - Image the bilayer using a fluorescence microscope. A uniform fluorescence distribution indicates a continuous bilayer.
- FRAP for Fluidity Measurement:
 - Select a region of interest on the bilayer.
 - Bleach the fluorophores in this region using a high-intensity laser.
 - Monitor the recovery of fluorescence in the bleached area over time as unbleached probes diffuse into the region.
 - The rate and extent of fluorescence recovery provide information about the lateral diffusion coefficient and the mobile fraction of lipids, confirming the fluidity of the bilayer.[\[9\]](#)

Protocol 5: Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to characterize the electrical properties of the SLB, such as its capacitance and resistance, which are indicative of bilayer integrity.

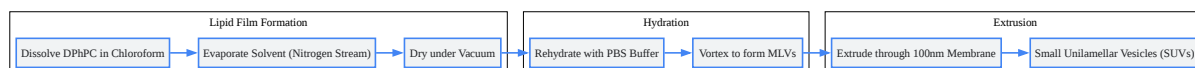
Procedure:

- Form the **DPhPC** SLB on a conductive substrate (e.g., gold or indium tin oxide).
- Use a four-probe cell with two reference electrodes and two current-carrying electrodes.[\[10\]](#)
- Apply a small amplitude sinusoidal voltage across a range of frequencies (e.g., 0.1–100,000 Hz).[\[10\]](#)

- Measure the resulting current to determine the complex impedance.
- Model the impedance data using an equivalent circuit to extract the bilayer capacitance and resistance.[11] A high resistance and low capacitance are characteristic of a well-sealed, insulating lipid bilayer.

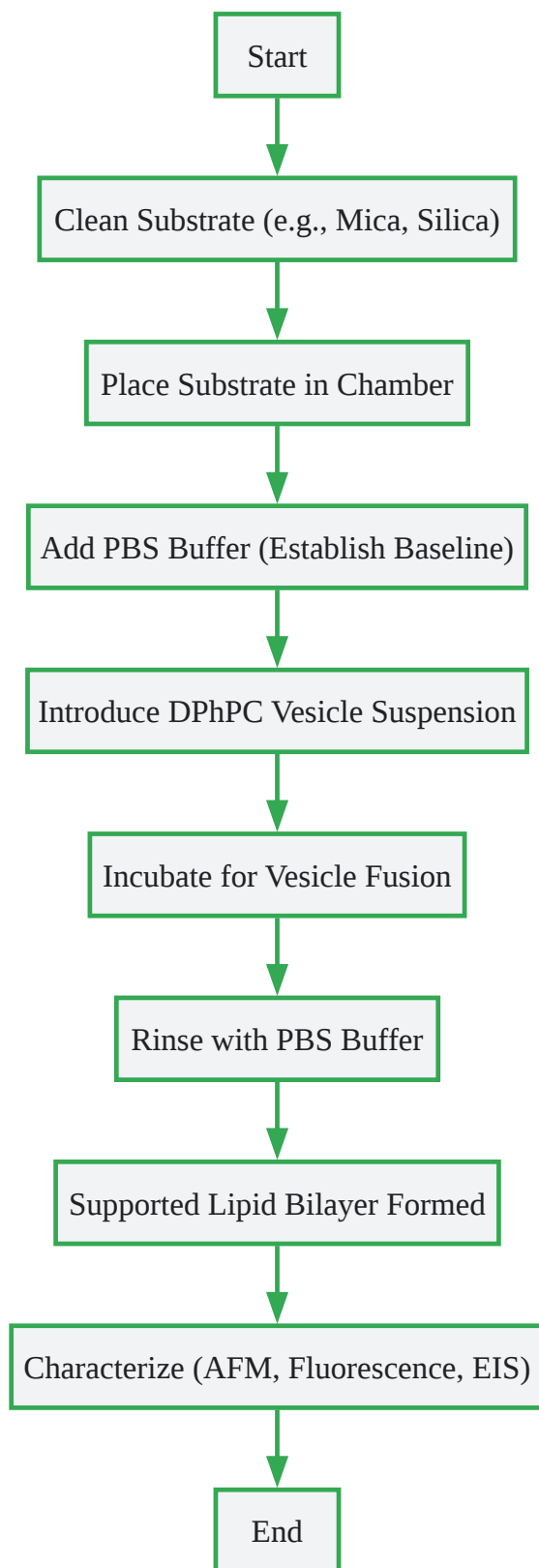
Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this application note.



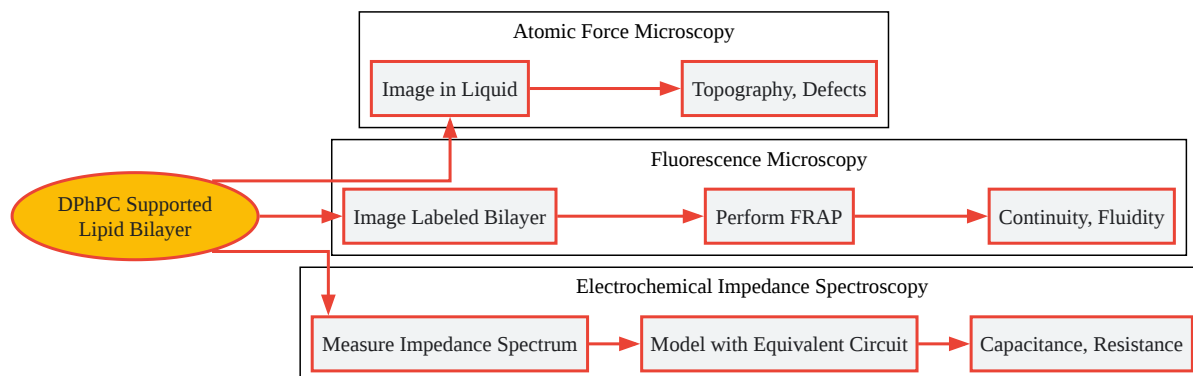
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Workflow for **DPhPC** Vesicle Preparation.



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Workflow for Supported Lipid Bilayer Formation.



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